Cas no 898792-52-4 (Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)

エチル8-3-(モルホリノメチル)フェニル-4-オキソオクタノエートは、有機合成化学において有用な中間体として知られる化合物です。その構造中に含まれるモルホリン環とエステル基、ケトン基が特徴的で、医薬品や機能性材料の合成前駆体としての応用が期待されます。特に、モルホリン基の導入により水溶性の調整が可能であり、生体適合性材料開発における利点があります。また、エステル部位の反応性を活かした多段階合成にも適しており、複雑な分子構築の際の鍵中間体としての利用価値が高いです。安定性に優れ、標準的な有機溶媒に良好な溶解性を示すため、実験室規模から工業的生産まで幅広く対応可能です。

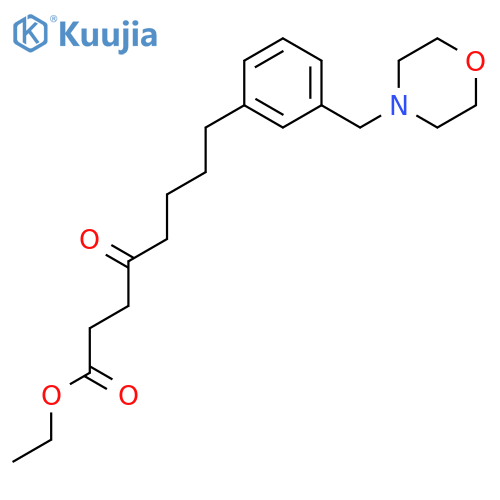

898792-52-4 structure

商品名:Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate

CAS番号:898792-52-4

MF:C21H31NO4

メガワット:361.475146532059

MDL:MFCD28023816

CID:1946714

PubChem ID:24724723

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate 化学的及び物理的性質

名前と識別子

-

- ETHYL 8-[3-(MORPHOLINOMETHYL)PHENYL]-4-OXOOCTANOATE

- LogP

- AKOS016020511

- DTXSID701221537

- Ethyl 3-(4-morpholinylmethyl)-I.-oxobenzeneoctanoate

- 898792-52-4

- ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate

- MFCD28023816

- Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate

-

- MDL: MFCD28023816

- インチ: InChI=1S/C21H31NO4/c1-2-26-21(24)11-6-4-3-5-10-20(23)19-9-7-8-18(16-19)17-22-12-14-25-15-13-22/h7-9,16H,2-6,10-15,17H2,1H3

- InChIKey: CQMBFDCORZGMFK-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2

計算された属性

- せいみつぶんしりょう: 361.22500

- どういたいしつりょう: 361.22530847Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 12

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

- PSA: 55.84000

- LogP: 3.54310

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate セキュリティ情報

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB364735-2 g |

Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate, 97%; . |

898792-52-4 | 97% | 2 g |

€1,677.00 | 2023-07-19 | |

| Fluorochem | 204710-2g |

ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate |

898792-52-4 | 97% | 2g |

£1013.00 | 2022-03-01 | |

| Chemenu | CM528848-1g |

Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate |

898792-52-4 | 95% | 1g |

$433 | 2022-09-29 | |

| Key Organics Ltd | MS-21450-5G |

Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate |

898792-52-4 | >95% | 5g |

£1715.00 | 2025-02-09 | |

| abcr | AB364735-1 g |

Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate, 97%; . |

898792-52-4 | 97% | 1 g |

€932.90 | 2023-07-19 | |

| abcr | AB364735-2g |

Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate, 97%; . |

898792-52-4 | 97% | 2g |

€1677.00 | 2025-02-20 | |

| A2B Chem LLC | AH88700-1g |

Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate |

898792-52-4 | 97% | 1g |

$644.00 | 2024-04-19 | |

| Crysdot LLC | CD11022820-1g |

Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate |

898792-52-4 | 95+% | 1g |

$433 | 2024-07-19 | |

| TRC | E095420-500mg |

Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate |

898792-52-4 | 500mg |

$ 735.00 | 2022-06-05 | ||

| Fluorochem | 204710-1g |

ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate |

898792-52-4 | 97% | 1g |

£540.00 | 2022-03-01 |

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

898792-52-4 (Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate) 関連製品

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898792-52-4)Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate

清らかである:99%

はかる:1g

価格 ($):393.0